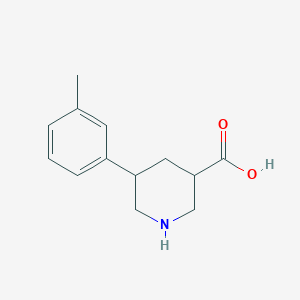
5-(3-Methylphenyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(m-Tolyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tolyl group (a methyl-substituted phenyl group) attached to the piperidine ring
Preparation Methods
The synthesis of 5-(m-Tolyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a piperidine derivative with a tolyl boronic acid or ester.
Chemical Reactions Analysis
5-(m-Tolyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the tolyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Scientific Research Applications
5-(m-Tolyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-(m-Tolyl)piperidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the compound’s structural modifications and the biological context in which it is used .
Comparison with Similar Compounds
5-(m-Tolyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in the substituents attached to the ring.
Tolyl derivatives: Compounds with a tolyl group attached to different core structures.
Carboxylic acids: Organic acids with varying chain lengths and substituents.
The uniqueness of 5-(m-Tolyl)piperidine-3-carboxylic acid lies in its specific combination of the piperidine ring, tolyl group, and carboxylic acid functionality, which imparts distinct chemical and biological properties .
Biological Activity
5-(3-Methylphenyl)piperidine-3-carboxylic acid, with the molecular formula C12H15NO2 and CAS number 498-95-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-methylphenyl group and a carboxylic acid functional group. This structural arrangement is significant because it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| CAS Number | 498-95-3 |
| Melting Point | Not specified |
Antibacterial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit notable antibacterial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) Values :
Antifungal Activity
The compound also displays antifungal properties, particularly against Candida albicans, with reported MIC values reflecting moderate activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. The presence of the carboxylic acid group is essential for interaction with bacterial cell membranes and fungal cell walls.
- Substituent Effects : The position and type of substituents on the piperidine ring significantly affect the compound's potency.
- Comparative Analysis : Similar piperidine derivatives have been evaluated, revealing that modifications can enhance or reduce biological activity depending on their electronic and steric properties .
Case Studies
- Study on Antimicrobial Activity : A study evaluated various piperidine derivatives, including the target compound, showing that specific modifications led to improved antimicrobial activity compared to unsubstituted analogs .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds disrupt bacterial cell wall synthesis, leading to cell lysis .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-(3-methylphenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16) |
InChI Key |
PEHQSBXOLSTCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(CNC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















